molecular formula C4H4Cl2O4 B12326311 4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one

4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one

Cat. No.: B12326311
M. Wt: 186.97 g/mol
InChI Key: JYLAIHIILPVGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one is an organic compound with a unique structure that includes a dioxolane ring substituted with chlorine and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the oxidation of benzyl alcohol under alkaline conditions to form the corresponding substrate, followed by a condensation reaction to generate the heterocyclic compound. The final product is obtained through hydrolysis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one is unique due to the presence of both chlorine and hydroxyl groups on the dioxolane ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.

Properties

Molecular Formula

C4H4Cl2O4

Molecular Weight

186.97 g/mol

IUPAC Name

4,5-dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C4H4Cl2O4/c1-3(5)4(6,8)10-2(7)9-3/h8H,1H3

InChI Key

JYLAIHIILPVGOA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)O1)(O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.